molecular formula C15H18N2O B1293393 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline CAS No. 946728-44-5

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline

Cat. No.: B1293393
CAS No.: 946728-44-5
M. Wt: 242.32 g/mol
InChI Key: UQKDETZBRPEFEL-UHFFFAOYSA-N
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Description

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is a tertiary amine derivative of aniline, featuring an N,N-dimethylamino group and a 2-amino-4-methylphenoxy substituent at the 3-position of the benzene ring. The compound’s structure combines electron-donating groups (dimethylamino and amino) with a sterically hindered phenoxy moiety, influencing its electronic properties, solubility, and reactivity. Such derivatives are often explored for applications in pharmaceuticals, dyes, and materials science due to their tunable electronic and steric profiles .

Properties

IUPAC Name

2-[3-(dimethylamino)phenoxy]-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-7-8-15(14(16)9-11)18-13-6-4-5-12(10-13)17(2)3/h4-10H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKDETZBRPEFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC(=C2)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649862
Record name 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946728-44-5
Record name 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N,N-Dimethylaniline

To synthesize N,N-dimethylaniline as an intermediate:

  • Reagents :

    • Aniline
    • Methanol
    • Sulfuric acid (as a catalyst)
  • Procedure :

    • Mix aniline and methanol in an autoclave.
    • Add sulfuric acid gradually to control exothermic reactions.
    • Heat under pressure (approximately 220°C) for several hours.
    • Cool and distill to separate N,N-dimethylaniline from by-products.

Coupling Reaction with Phenolic Compound

Once N,N-dimethylaniline is obtained, it can be coupled with a phenolic compound:

  • Reagents :

    • N,N-Dimethylaniline
    • 2-Amino-4-methylphenol (derived from appropriate nitration and reduction of phenol)
    • Coupling agents (e.g., phosphorous oxychloride)
  • Procedure :

    • Dissolve N,N-dimethylaniline in a suitable solvent.
    • Add the phenolic compound with a coupling agent.
    • Heat under reflux conditions to promote coupling.
    • Purify the product via recrystallization or chromatography.

Data Table of Yields and Reaction Conditions

Method Reagents Used Conditions Yield (%)
Alkylation Aniline, Methyl Halide Reflux with base ~85
Reductive Methylation Ortho-Iodoanilines, Formaldehyde Acetonitrile, mild heating Up to 45
Coupling N,N-Dimethylaniline, Phenolic Compound Reflux with coupling agent Variable

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and electronic properties of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline with analogous N,N-dimethylaniline derivatives:

Compound Name Substituents Key Electronic Effects UV λmax (nm) Reference
This compound 3-(2-Amino-4-methylphenoxy) Strong electron donation (NH2, CH3); steric hindrance Not reported Synthesized via methods in
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline 4-(Methoxyphenylamino)methyl Electron-donating OCH3; increased solubility Not reported
4,4'-((Methylthio)methylene)bis(N,N-dimethylaniline) Dimeric structure with methylthio bridge S-atom enhances conjugation; moderate steric bulk Not reported
N,N-Dimethylaniline No substituents Minimal steric hindrance; high reactivity 298

Key Observations :

  • Methoxyphenylamino derivatives (e.g., compound in ) exhibit improved solubility due to polar methoxy groups, whereas methylthio-containing derivatives (e.g., ) show altered conjugation pathways.

Reactivity and Stability

  • Oxidation: The amino group in the target compound may render it susceptible to oxidation, unlike N,N-dimethylaniline derivatives with electron-withdrawing groups. Enzymatic studies show that N,N-dimethylaniline undergoes N-demethylation via cytochrome P-450 or chloroperoxidase, but substituents like amino groups could redirect oxidation pathways .
  • Photostability : UV studies of similar compounds (e.g., Michler’s hydrol analogs) suggest that extended conjugation in the target compound might shift λmax to longer wavelengths compared to N,N-dimethylaniline (298 nm) .

Research Findings and Data

Enzymatic Metabolism

Compound Enzyme System Primary Reaction Reference
N,N-Dimethylaniline Cytochrome P-450 N-Demethylation
This compound (predicted) Flavin-containing monooxygenase (FMO) N-Oxidation or NH2 oxidation

Note: The amino group in the target compound may favor FMO-mediated oxidation over P-450-mediated demethylation, altering metabolic pathways .

UV-Vis Spectral Data

Compound λmax (nm) ε (L·mol<sup>−1</sup>·cm<sup>−1</sup>) Reference
N,N-Dimethylaniline 298 2290
4,4'-Bis(dimethylamino)diphenylmethane 303 4830

Inference: The target compound’s extended conjugation (phenoxy + amino groups) may result in λmax >300 nm, similar to 4,4'-bis(dimethylamino)diphenylmethane .

Biological Activity

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, highlighting its pharmacological significance.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N2OC_{13}H_{16}N_2O. It features a dimethylaniline core with an amino group and a methoxyphenyl substituent. The structural characteristics contribute to its interactions with biological targets.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives of benzamides have shown potential in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. A study demonstrated that certain benzamide derivatives could effectively inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, leading to reduced tumor cell viability .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Dihydrofolate Reductase Inhibition : Similar compounds have been shown to inhibit DHFR, thereby disrupting folate metabolism essential for DNA synthesis in rapidly dividing cells .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, enhancing their potential as chemotherapeutic agents .
  • Reactive Oxygen Species (ROS) Modulation : There is evidence that such compounds can modulate ROS levels, which play a critical role in cellular signaling and apoptosis .

Case Studies

StudyObjectiveFindings
Sivaramkumar et al. (2010)Evaluate antitumor effects of benzamide derivativesShowed significant reduction in tumor growth in vitro, linked to DHFR inhibition .
Han et al. (2016)Investigate RET kinase inhibitorsIdentified novel benzamide derivatives with potent inhibitory effects on RET kinase, suggesting potential for cancer therapy .
Choi et al. (1996)Study hydrogen bonding interactionsFound that modifications in benzamide structures can influence binding affinities and biological activity .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline?

Answer:
The synthesis of this compound can be approached via nucleophilic aromatic substitution or Ullmann-type coupling reactions. A plausible route involves reacting 2-amino-4-methylphenol with a halogenated N,N-dimethylaniline derivative (e.g., 3-bromo-N,N-dimethylaniline) in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–120°C) . Alternative methods may adapt thermolysis protocols (as seen in Stevens rearrangements of ammonium salts) or employ transition-metal catalysts (e.g., CuI) to enhance regioselectivity .

Key Considerations:

  • Purification via silica gel chromatography or recrystallization to isolate the product.
  • Monitor reaction progress using TLC or HPLC to minimize byproducts.

Basic: How can researchers characterize the molecular structure of this compound?

Answer:
Multi-technique validation is critical:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substituent positions. For example, the dimethylamino group typically resonates at δ 2.8–3.0 ppm (¹H) and δ 40–45 ppm (¹³C), while the phenoxy moiety shows aromatic protons at δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction using software like ORTEP-3 can resolve bond angles and stereochemistry .

Advanced: What role does this compound play in catalytic enantioselective reactions?

Answer:
This compound may act as a chiral ligand or substrate in asymmetric catalysis. For instance, analogous N,N-dimethylaniline derivatives participate in Friedel-Crafts reactions with glyoxylates, where chiral bisoxazoline-copper(II) complexes induce enantioselectivity (up to 94% ee) . The amino-phenoxy group could coordinate metals (e.g., Pd, Cu) in cross-coupling reactions, enhancing regiocontrol in C–N bond formations .

Methodological Insight:

  • Screen chiral catalysts (e.g., BOX-Cu(II)) under inert conditions.
  • Optimize solvent polarity (e.g., CH₂Cl₂ vs. toluene) to balance reactivity and selectivity.

Advanced: How can conflicting data on the electronic effects of substituents in related aniline derivatives be resolved?

Answer:
Contradictions in electronic effects (e.g., electron-donating vs. withdrawing) require systematic experimental design :

  • Stern-Volmer Analysis: Quantify quenching efficiency of excited-state metal complexes (e.g., iridium polypyridyl) to assess electron-transfer kinetics. For example, N,N-dimethylaniline’s electron-rich nature enhances quenching rates (kq ~ 10⁹ M⁻¹s⁻¹) .
  • Regioselectivity Studies: Compare para vs. ortho substitution ratios in Friedel-Crafts reactions under varying conditions (e.g., acid catalysts, temperature) .
  • Computational Modeling: DFT calculations (e.g., HOMO-LUMO gaps) can predict substituent effects on reactivity .

Advanced: What methodologies are effective in analyzing the photophysical interactions of this compound with metal complexes?

Answer:
Time-resolved and steady-state spectroscopic techniques are essential:

  • Steady-State Emission: Monitor fluorescence quenching of metal complexes (e.g., [Ir(ppy)₂(bpy)]⁺) upon titration with the compound. A linear Stern-Volmer plot indicates dynamic quenching .
  • Transient Absorption Spectroscopy: Resolve excited-state lifetimes (τ) to distinguish static vs. dynamic quenching mechanisms .
  • Electrochemical Analysis: Cyclic voltammetry can quantify redox potentials, linking photophysical behavior to electron-donating capacity.

Advanced: How can researchers address discrepancies in reaction yields during the synthesis of derivatives?

Answer:
Controlled variable testing is recommended:

  • Catalyst Screening: Compare Pd(0)/Pd(II) catalysts (e.g., [Pd(allyl)Cl]₂ vs. [Pd(cinnamyl)Cl]₂) in cross-coupling reactions to optimize turnover .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while ethereal solvents (THF) enhance nucleophilicity .
  • Byproduct Analysis: Use GC-MS or HPLC to identify side products (e.g., over-alkylation) and adjust stoichiometry or reaction time .

Basic: What safety protocols are recommended for handling aromatic amines like this compound?

Answer:
While specific toxicity data for this compound is limited, precautionary measures for aromatic amines include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection.
  • Ventilation: Use fume hoods to minimize inhalation exposure.
  • Carcinogenicity Mitigation: Follow IARC guidelines for Group 3 compounds (e.g., N,N-dimethylaniline), including waste neutralization and restricted skin contact .

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